molecular formula C7H3BrClNO2 B12449643 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Cat. No.: B12449643
M. Wt: 248.46 g/mol
InChI Key: JCRSLBLJBHXTND-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzo[d]oxazol-2(3H)-one Scaffolds in Chemical Science

The introduction of halogen atoms onto the benzoxazolone core significantly modulates the molecule's physicochemical properties. Halogens, such as bromine and chlorine, can alter a compound's lipophilicity, metabolic stability, and electronic distribution. These modifications can profoundly influence how the molecule interacts with biological targets. researchgate.net For instance, halogenation is a well-established strategy in medicinal chemistry to enhance the binding affinity of a ligand to its receptor or to improve its pharmacokinetic profile. researchgate.net The benzoxazolone ring system itself is considered a "privileged scaffold" because it is a recurring motif in a wide array of pharmacologically active compounds. nih.govresearchgate.net Research has shown that derivatives of this scaffold can exhibit a broad range of biological activities, including roles as anticancer agents, analgesics, and neuroprotective compounds. nih.gov

Research Rationale for Investigating 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one

The specific placement of a bromine atom at the 4-position and a chlorine atom at the 6-position of the benzo[d]oxazol-2(3H)-one framework presents a unique subject for academic inquiry. The rationale for investigating this particular substitution pattern is multifold. Firstly, the presence of two different halogens on the aromatic ring allows for a nuanced tuning of the molecule's electronic properties. The electron-withdrawing nature of both halogens can influence the acidity of the N-H proton and the reactivity of the aromatic ring. Secondly, the distinct steric and electronic profiles of bromine and chlorine at these specific positions can lead to selective interactions with biological macromolecules. The study of such di-halogenated systems contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of benzoxazolone derivatives.

Scope and Objectives of Academic Inquiry into this compound

Academic investigation into this compound is primarily focused on its synthesis, characterization, and potential as a building block for more complex molecules. The key objectives of such research include:

The development of efficient and scalable synthetic routes to produce high-purity this compound.

Thorough characterization of the compound using modern analytical techniques to establish its precise chemical structure and properties.

Exploration of its reactivity in various chemical transformations to assess its utility as a synthetic intermediate.

Investigation of its potential biological activities, often as part of a larger library of halogenated benzoxazolones, to identify potential leads for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

4-bromo-6-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)

InChI Key

JCRSLBLJBHXTND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One

Retrosynthetic Analysis of the 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one Framework

A logical retrosynthetic analysis of this compound dictates a primary disconnection of the carbamate (B1207046) ester bond within the oxazolone (B7731731) ring. This bond cleavage reveals a key precursor, 2-amino-3-bromo-5-chlorophenol (B2949034). This intermediate contains the requisite ortho-amino and hydroxyl functionalities, along with the specific halogen substitution pattern on the benzene (B151609) ring, poised for cyclization. The formation of the oxazolone ring can be envisioned through the reaction of this substituted o-aminophenol with a suitable carbonylating agent, such as phosgene (B1210022), a chloroformate, or urea (B33335).

This primary disconnection simplifies the synthetic challenge into two main parts: the assembly of the highly substituted 2-amino-3-bromo-5-chlorophenol precursor and the subsequent cyclization to form the target benzo[d]oxazol-2(3H)-one ring system. Further retrosynthetic analysis of the 2-amino-3-bromo-5-chlorophenol intermediate suggests its origin from a more readily available starting material, such as a substituted aniline (B41778) or phenol, onto which the amino, bromo, and chloro groups are introduced through a series of regiocontrolled reactions.

Precursor Synthesis and Halogenation Strategies for Benzo[d]oxazol-2(3H)-one Derivatives

The synthesis of the target compound is heavily reliant on the strategic construction of its precursors and the controlled introduction of halogen atoms. The methodologies employed for the parent benzo[d]oxazol-2(3H)-one and its derivatives provide a foundational blueprint.

ortho-Aminophenol Derivatives as Key Starting Materials

The synthesis of benzo[d]oxazol-2(3H)-one and its substituted analogues almost invariably begins with an appropriately substituted ortho-aminophenol. researchgate.net These compounds are valuable starting materials because the adjacent amino and hydroxyl groups can readily participate in cyclization reactions to form the heterocyclic ring. For the synthesis of the title compound, the crucial starting material is 2-amino-3-bromo-5-chlorophenol.

The synthesis of such polysubstituted o-aminophenols can be complex. One common route involves the nitration of a substituted phenol, followed by reduction of the nitro group to an amine. For instance, the synthesis of certain o-aminophenol derivatives has been successfully achieved starting from corresponding o-nitrophenol precursors, with the nitro-to-amino group conversion accomplished using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).

Cyclization Reactions for Benzo[d]oxazol-2(3H)-one Ring Formation

Once the requisite ortho-aminophenol precursor is obtained, the formation of the benzo[d]oxazol-2(3H)-one ring is typically achieved through a cyclization reaction involving a carbonyl-inserting reagent. A variety of methods have been reported for this transformation.

One established method involves reacting an o-aminophenol with a carbonyl source like ethyl 1-H-imidazole-carboxylate in the presence of a mild base such as potassium carbonate. researchgate.net Other effective carbonylating agents include trichloroacetyl chloride and triethylamine, which allow the reaction to proceed at ambient temperatures. organic-chemistry.org Another approach involves the intramolecular base-induced cyclization of anilide precursors, which can be formed by acylating the o-aminophenol. nih.gov The choice of cyclization agent and reaction conditions can be tailored based on the specific substituents present on the aromatic ring.

Table 1: Selected Cyclization Methods for Benzo[d]oxazol-2(3H)-one Formation
o-Aminophenol DerivativeReagents & ConditionsProductKey FeaturesReference
2-Aminophenol (B121084)Ethyl 1-H-imidazole-carboxylate, K₂CO₃, THF, refluxBenzo[d]oxazol-2(3H)-oneUtilizes a mild base and a stable carboxylate source. researchgate.net
N-Alkyl-N-arylhydroxylaminesTrichloroacetyl chloride, Et₃N, ambient temperature3-AlkylbenzoxazolonesMild, economical, and regioselective method tolerant of sensitive groups. organic-chemistry.org
Anilide PrecursorsBase (e.g., K₂CO₃) in DMF, elevated temperatures (90-130 °C)Benzo[d]oxazolesN-deprotonation followed by intramolecular O-SNAr cyclization. nih.gov
o-AminophenolN-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O, 1,4-dioxane, reflux2-Aminobenzoxazole (B146116)Lewis acid activation of a non-hazardous cyanating agent. nih.gov

Regioselective Bromination and Chlorination Approaches

The introduction of bromine and chlorine atoms at specific positions on the benzoxazolone ring is a critical step in the synthesis of this compound. The regioselectivity of these halogenation reactions is governed by the electronic properties of the heterocyclic ring and any existing substituents.

Direct halogenation of the pre-formed benzo[d]oxazol-2(3H)-one ring system is one possible synthetic route. The oxazolone ring's electronic nature directs electrophilic substitution. However, achieving the specific 4-bromo-6-chloro pattern through direct, sequential halogenation can be challenging due to competing reactions and the formation of isomers.

For example, direct bromination of benzo[d]oxazol-2(3H)-one tends to occur at positions influenced by the directing effects of the heterocyclic system. The use of specific halogenating agents and catalysts is crucial. N-Bromosuccinimide (NBS) is a common reagent for bromination. google.com For chlorination, reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) might be employed. Copper-catalyzed methods using CuX₂ (X = Cl, Br) with molecular oxygen as the oxidant have also been developed for the regioselective halogenation of electron-rich arenes. rsc.org A synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid has been reported, indicating that substitution at the 4-position is achievable, though often as part of a more complex multi-step synthesis starting from a pre-functionalized benzene ring. researchgate.net

Table 2: Examples of Direct Halogenation on Heterocyclic Systems
SubstrateHalogenating Agent & ConditionsProductReference
Oxazolo[4,5-b]pyridin-2(3H)-oneN-Bromosuccinimide (NBS), solvent, 10-90 °C6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one google.com
Benzo[1,2-d:4,5-d']bis( researchgate.netnih.govthiadiazole)Bromine, HBr, 80 °C4-Bromobenzo[1,2-d:4,5-d']bis( researchgate.netnih.govthiadiazole) mdpi.com
Electron-rich arenesCuX₂ (X=Cl, Br), LiX, O₂Regioselectively chlorinated/brominated arenes rsc.org

A more regiocontrolled and likely more successful strategy involves the sequential introduction of the halogen atoms onto an aromatic precursor before the cyclization step to form the oxazolone ring. This approach circumvents the regioselectivity issues of direct halogenation on the heterocyclic system.

This strategy would begin with a simpler, commercially available starting material, such as 3-chloroaniline (B41212) or 4-bromophenol. A series of electrophilic aromatic substitution reactions (chlorination, bromination, nitration) would be performed in a specific order to install the chloro, bromo, and nitro groups at the desired positions. The directing effects of the existing substituents would guide the regiochemical outcome of each step. For example, the synthesis of the related compound 7-bromo-6-chloro-4(3H)-quinazolinone utilizes 2,4-dibromo-5-chlorobenzoic acid as a key precursor, highlighting a strategy where halogens are precisely positioned on a benzene ring prior to heterocycle formation. google.com

Following the successful synthesis of 3-bromo-5-chloro-2-nitrophenol, a final reduction of the nitro group would yield the key intermediate, 2-amino-3-bromo-5-chlorophenol. This precursor would then be subjected to a cyclization reaction, as described in section 2.2.2, to furnish the final target compound, this compound.

An in-depth examination of the synthetic strategies and purification methodologies for the chemical compound this compound reveals its significance as a versatile intermediate in organic synthesis. The strategic placement of two different halogen atoms on the benzoxazolone core allows for selective chemical transformations, making it a valuable building block. This article explores advanced synthetic protocols and essential purification techniques related to this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One

Nucleophilic and Electrophilic Substitution Reactions on the Benzo[d]oxazol-2(3H)-one Core

The reactivity of the 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one scaffold is dominated by the distinct properties of its three primary reactive sites: the bromine atom, the chlorine atom, and the nitrogen atom of the heterocyclic ring.

Reactivity at the Bromine Center

The bromine atom at the C4 position is a key handle for introducing molecular diversity. As a halogen on an aromatic ring, it is generally unreactive toward direct nucleophilic aromatic substitution (SNAr) unless under harsh conditions or with significant activation from other parts of the molecule. However, it is an excellent participant in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common transformations expected at the bromine center include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Reaction with alkenes, catalyzed by palladium, to append a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce C-C triple bonds.

In some contexts, such as in the study of related bromo-pyrrole alkaloids, protodebromination (replacement of bromine with hydrogen) can occur, particularly under acidic conditions, suggesting that the stability of this position can be influenced by the reaction environment. mdpi.com

Reactivity at the Chlorine Center

The chlorine atom at the C6 position exhibits reactivity similar to that of the bromine, primarily through organometallic cross-coupling pathways. However, the carbon-chlorine bond is stronger than the carbon-bromine bond. Consequently, the bromine center is significantly more reactive in typical palladium-catalyzed reactions. vanderbilt.edu This difference in reactivity allows for chemoselective modifications. For instance, a cross-coupling reaction can often be performed selectively at the C4-bromo position while leaving the C6-chloro position intact. Subsequent modification at the chlorine center would then require more forcing reaction conditions (e.g., higher temperatures, stronger activating ligands for the catalyst).

Nitrogen Atom Reactivity (N-Alkylation, N-Acylation)

The nitrogen atom of the benzo[d]oxazol-2(3H)-one core bears an acidic proton (pKa typically in the range of 6-8), making it susceptible to deprotonation by a suitable base. The resulting nucleophilic anion can readily react with various electrophiles in N-alkylation and N-acylation reactions. mdpi.comresearchgate.net

N-Alkylation: This is a common modification to introduce alkyl or arylmethyl groups onto the nitrogen atom. The reaction typically involves treating the parent compound with an alkylating agent in the presence of a base. nih.gov

Alkylating Agents: Activated alkyl halides such as benzyl (B1604629) bromide and allyl bromide, as well as primary alkyl iodides, are effective. nih.gov

Bases and Solvents: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). researchgate.net Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are known to accelerate the rate of these SN2 reactions. nih.gov

Alternative Methods: Phase-transfer catalysis using quaternary ammonium (B1175870) salts (e.g., triethylbenzylammonium chloride) in a biphasic system (e.g., toluene/50% NaOH) provides an alternative route for N-alkylation, which can offer advantages in terms of chemoselectivity and milder conditions. researchgate.net

N-Acylation: The nitrogen anion can also be acylated using acyl chlorides or anhydrides to introduce an acyl group, forming an N-acyl derivative. This modification can influence the electronic properties and stability of the ring system.

The table below summarizes representative N-alkylation reactions that are applicable to the this compound scaffold, based on established methods for similar heterocyclic compounds. researchgate.netnih.gov

Alkylating AgentTypical Base/SolventProduct Structure
Benzyl bromideK₂CO₃ / DMF3-benzyl-4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one
Allyl bromideNaH / THF3-allyl-4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one
Ethyl bromoacetateK₂CO₃ / DMFEthyl 2-(4-bromo-6-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)acetate
Propargyl bromideNaH / DMF4-bromo-6-chloro-3-(prop-2-yn-1-yl)benzo[d]oxazol-2(3H)-one
Triethylbenzylammonium chloride (as source)NaOH / Toluene (Phase Transfer)3-benzyl-4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one

Cycloaddition and Rearrangement Reactions Involving this compound

While direct participation of the benzoxazolone ring itself in cycloaddition reactions is not widely documented, the influence of its substituents on such reactions in tethered moieties is an area of interest. Research on related heterocyclic systems, such as furanyl amides, has shown that the presence of a bromine atom on the ring can significantly accelerate the rate of intramolecular Diels-Alder reactions. researchgate.net This rate enhancement is attributed to the electron-withdrawing nature of the halogen, which lowers the energy of the LUMO of the dienophile component, and an increase in reaction exothermicity. researchgate.net By analogy, if the 4-bromo-6-chlorobenzoxazolone scaffold were tethered to a diene, the halogenated aromatic ring could potentially act as a dienophile in an intramolecular [4+2] cycloaddition, with its reactivity modulated by the two halogen atoms. researchgate.netmdpi.com

Rearrangement reactions, such as the Wolff Rearrangement, are known for α-diazoketones and lead to the formation of ketenes. vanderbilt.edu While not directly applicable to the parent this compound, this type of rearrangement could be envisioned in complex derivatives synthesized from this scaffold if an appropriate functional group is introduced.

Functional Group Interconversions of the Halogen Substituents

The bromine and chlorine atoms on the aromatic ring are not merely points for coupling reactions; they can also be converted into other functional groups (functional group interconversion, FGI).

Halide to Halide Exchange: The Finkelstein reaction, typically used for converting alkyl chlorides or bromides to iodides, can be adapted for aryl systems, often requiring copper catalysis. vanderbilt.edu Converting the C4-bromide to the more reactive C4-iodide could facilitate subsequent coupling reactions that are sluggish with the bromide.

Halide to Cyano Group: Palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or KCN) can convert the aryl bromide, and potentially the chloride, into a nitrile group. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

Halide to Other Groups: Through advanced organometallic methods, the bromine and chlorine can be converted into a wide array of other functionalities, including thiols, ethers, and phosphonates, greatly expanding the synthetic utility of the original scaffold.

The general order of reactivity for these interconversions follows the trend I > Br > Cl, allowing for selective transformations based on the choice of catalyst and reaction conditions. vanderbilt.edu

Reaction Mechanisms of Derivatization and Scaffold Modification

The mechanisms underlying the derivatization of this compound are rooted in fundamental organic reaction principles.

N-Alkylation/N-Acylation Mechanism: The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic N-H proton to form a resonance-stabilized nitrogen anion (an amide anion). This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl halide in a classic SN2 or nucleophilic acyl substitution reaction, respectively. researchgate.net

Cross-Coupling Mechanism (e.g., Suzuki): The catalytic cycle for palladium-catalyzed cross-coupling at the C-Br or C-Cl bond generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

Transmetalation: The organic group from a second reagent (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Derivatization for Analysis: Derivatization techniques, often used to enhance volatility or detectability for methods like gas chromatography (GC), typically involve the same core reactions. researchgate.net For example, N-silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would proceed via nucleophilic attack from the nitrogen onto the silicon atom, displacing the trifluoroacetamide (B147638) group. researchgate.net These reactions modify the scaffold to improve its analytical properties without fundamentally altering the core structure. researchgate.net

Smiles Rearrangement Pathway Analysis

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmanchester.ac.uk In this type of transformation, an aryl ring migrates from a heteroatom to a nucleophilic center within the same molecule. nih.gov For a reaction to be classified as a Smiles rearrangement, it must involve an intramolecular ipso-substitution on an activated aromatic or heteroaromatic ring. manchester.ac.uknih.gov

While direct studies on this compound are not prevalent in the reviewed literature, a plausible pathway for a Smiles-type rearrangement can be postulated based on the reactivity of analogous benzoxazole (B165842) systems. acs.org A common variant involves the N-alkylation of a related benzoxazole-2-thiol, followed by base-mediated rearrangement. acs.orgnih.gov

A proposed mechanism, adapted from related benzoxazole transformations, would likely proceed as follows:

Nucleophilic Attack: The process would be initiated by the nucleophilic attack of a tethered group (e.g., an amine or alcohol) at one of the electrophilic carbon atoms of the benzoxazolone ring. The presence of electron-withdrawing halogen substituents (bromo and chloro) on the aromatic ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. wikipedia.org

Formation of a Spiro Intermediate: The intramolecular attack leads to the formation of a transient spirocyclic intermediate, where the attacking nucleophile forms a new bond to the ring carbon, breaking the aromaticity of the benzene (B151609) ring. acs.org

Ring Opening and Rearomatization: The C-O bond within the oxazolone (B7731731) ring cleaves, and the system rearomatizes to form the thermodynamically more stable rearranged product.

This pathway is exemplified in the conversion of activated benzoxazole-2-thiols to N-substituted aminobenzoxazoles, which proceeds through a similar spiro intermediate. acs.org

Table 1: Key Stages in a Postulated Smiles Rearrangement

StageDescriptionKey Intermediates
Initiation A side chain attached to the nitrogen at position 3 contains a terminal nucleophile.Starting material with appropriate side chain.
Intramolecular Attack The terminal nucleophile attacks the C4 or C6 position of the benzoxazole ring.Spirocyclic Meisenheimer-type complex.
Ring Scission Cleavage of a bond within the original five-membered ring.Ring-opened anionic species.
Rearomatization The aromaticity of the six-membered ring is restored, yielding the rearranged product.Final rearranged product.

Halogen-Directed Selectivity in Transformations

The presence of two different halogens on the benzoxazolone ring introduces questions of selectivity in reactions such as nucleophilic aromatic substitution. The relative reactivity of an aryl-halogen bond is primarily dictated by its bond dissociation energy; weaker bonds are typically more readily cleaved. youtube.com

The carbon-halogen bond strengths follow the trend C-Cl > C-Br > C-I. youtube.com Consequently, the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond. This difference is a key factor in determining which halogen is preferentially displaced in a substitution reaction.

In a potential nucleophilic aromatic substitution reaction involving this compound, a nucleophile would preferentially attack the carbon atom bearing the bromine atom (C4) over the carbon atom bearing the chlorine atom (C6). This selectivity is based on the lower bond energy of the C-Br bond, making it a better leaving group compared to chlorine.

Table 2: Comparison of Halogen Properties Influencing Reactivity

HalogenPosition on RingCarbon-Halogen Bond Energy (approx. kJ/mol)Electronegativity (Pauling Scale)Expected Reactivity in SNAr
Bromine 4~2852.96Higher (more likely to be substituted)
Chlorine 6~3403.16Lower (less likely to be substituted)

Therefore, in reactions where a halogen atom is substituted, the product resulting from the displacement of the bromo group is expected to be the major product. This inherent selectivity is a valuable tool in synthetic chemistry, allowing for regioselective functionalization of polyhalogenated aromatic systems.

Spectroscopic and Structural Characterization Methodologies in 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, both ¹H and ¹³C NMR are critical for confirming its structure.

In the ¹H NMR spectrum of this compound, the aromatic region would be of primary interest. The benzene (B151609) ring of the benzoxazolone core contains two protons. Due to the substitution pattern, these protons are expected to appear as distinct signals. The proton at position 7 (adjacent to the chlorine atom) and the proton at position 5 (between the bromine and chlorine atoms) would likely resonate as doublets due to coupling with each other, though long-range couplings could introduce further complexity. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and the carbonyl group, as well as the anisotropic effects of the aromatic system. Based on data from similar substituted benzoxazoles, the chemical shifts for these aromatic protons are anticipated to be in the range of δ 7.0-8.0 ppm rsc.orgrsc.org. The broad singlet corresponding to the N-H proton of the oxazolone (B7731731) ring is expected to appear at a downfield chemical shift, typically in the range of δ 10.0-12.0 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-57.2 - 7.6d
H-77.0 - 7.4d
N-H10.0 - 12.0br s
Predicted values are based on analogous compounds and established spectroscopic principles. 'd' denotes a doublet, and 'br s' denotes a broad singlet.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering further structural confirmation. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbon of the oxazolone ring is characteristically found at a downfield chemical shift, typically in the range of δ 150-160 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm. The carbons directly bonded to the electronegative bromine and chlorine atoms (C-4 and C-6) would have their chemical shifts significantly influenced. Based on comparative analysis with other halogenated benzoxazoles, the carbon bearing the bromine atom (C-4) would resonate at a lower field than an unsubstituted carbon, while the carbon bearing the chlorine atom (C-6) would also be shifted downfield rsc.orgrsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O150 - 160
C-3a140 - 150
C-7a125 - 135
C-6120 - 130
C-5115 - 125
C-7110 - 120
C-4100 - 110
Predicted values are based on analogous compounds and established spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₃BrClNO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak would be characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a distinctive cluster of peaks for the molecular ion, with the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks having a predictable intensity ratio.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable molecules such as CO and CO₂ from the oxazolone ring. Cleavage of the carbon-halogen bonds could also occur, leading to fragments corresponding to the loss of Br or Cl radicals. Analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure umb.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) in the oxazolone ring, typically appearing in the region of 1750-1800 cm⁻¹. The N-H stretching vibration of the amide group within the ring would give rise to a band in the region of 3100-3300 cm⁻¹. The C-N stretching vibration would likely be observed around 1200-1380 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹ nih.govrsc.orgspectrabase.com.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3100 - 3300
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Lactone)1750 - 1800
Aromatic C=C Stretch1450 - 1600
C-N Stretch1200 - 1380
C-Cl Stretch600 - 800
C-Br Stretch500 - 600
Predicted values are based on established spectroscopic principles and data from analogous compounds.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the presence of the benzoxazolone chromophore is expected to result in characteristic absorption bands in the UV region. Typically, benzoxazolone derivatives exhibit two main absorption bands corresponding to π → π* transitions of the aromatic system. The exact positions of these absorption maxima (λ_max) would be influenced by the bromo and chloro substituents on the benzene ring. Based on studies of similar compounds, these bands are generally observed in the range of 200-350 nm nih.govuu.nl.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzoxazolone ring system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, as well as halogen bonding, which dictate the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not available, studies on related halogenated benzimidazole (B57391) and benzoxazole (B165842) derivatives have provided detailed insights into their solid-state structures, often highlighting the role of halogen bonding and π-π stacking in their crystal packing mdpi.comweizmann.ac.ilmdpi.comnih.gov.

Chromatographic Techniques for Purity Assessment and Separation

The rigorous purity control of this compound is essential in research and development to ensure the reliability and reproducibility of experimental results. Chromatographic techniques are fundamental in achieving the high purity required for this compound, allowing for both the separation from reaction byproducts and impurities, as well as the analytical assessment of its purity. The selection of a specific chromatographic method depends on the scale of the purification and the nature of the impurities present.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of this compound. Reversed-phase HPLC, in particular, is frequently employed due to its efficacy in separating non-polar to moderately polar compounds. In a typical reversed-phase setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully adjusting the composition of the mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, a high degree of separation can be achieved. For preparative applications, where the goal is to isolate the pure compound, larger dimension columns and higher flow rates are utilized. The collection of fractions at specific retention times allows for the isolation of this compound in high purity.

Gas Chromatography (GC) can also be a viable method for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. The use of a mass spectrometry (MS) detector in conjunction with GC (GC-MS) provides a powerful analytical tool, offering not only retention time data for purity evaluation but also mass spectra that can confirm the identity of the compound and any detected impurities.

For rapid, qualitative analysis and for monitoring the progress of a chemical reaction or a purification process, Thin-Layer Chromatography (TLC) is an invaluable technique. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify and assess the presence of impurities.

Table 1: Illustrative Chromatographic Parameters for Analysis of Halogenated Benzoxazolones

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Stationary Phase Reversed-Phase C18 (5 µm, 4.6 x 250 mm)Phenyl-methylpolysiloxane (e.g., HP-5MS)Silica gel 60 F254
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium (1 mL/min)Ethyl acetate/Hexane (30:70 v/v)
Detection UV at 254 nmMass Spectrometry (MS)UV at 254 nm
Temperature AmbientInlet: 250°C, Oven: 150-300°C gradientAmbient
Retention Time/Rf Compound-specificCompound-specificCompound-specific

Computational and Theoretical Investigations of 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. nih.gov For 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one, DFT calculations would yield fundamental information about its geometry, stability, and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

A DFT study of this compound would calculate the energies of these orbitals. A small HOMO-LUMO gap would suggest high chemical reactivity and polarizability. schrodinger.comnih.gov The spatial distribution of these orbitals would indicate the likely sites for electron donation (where the HOMO is localized) and electron acceptance (where the LUMO is localized). For instance, in related heterocyclic systems, the HOMO and LUMO are often distributed across the aromatic rings and heteroatoms. researchgate.netresearchgate.net

Table 1: Hypothetical Data from HOMO-LUMO Analysis This table illustrates the type of data that a DFT calculation would provide. The values are for illustrative purposes only and are not based on actual calculations for the specified compound.

Parameter Hypothetical Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. uni-muenchen.denih.gov The MEP map uses a color scale to show different potential values: red typically indicates regions of negative potential (rich in electrons, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). nih.govdtic.mil

For this compound, an MEP map would identify the most reactive sites. Negative potentials would be expected around the oxygen atom of the carbonyl group and the nitrogen atom, marking them as likely sites for electrophilic attack or hydrogen bond acceptance. Positive potentials might be found near the hydrogen atom on the nitrogen and on the halogen atoms (a phenomenon known as a sigma-hole), indicating sites for nucleophilic attack. nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. While no specific studies exist for the target compound, analyses of other heterocyclic compounds show these descriptors are crucial for understanding reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.govambermd.org It provides detailed information on the conformational flexibility and dynamic behavior of a molecule. nih.govmdpi.com

For this compound, which is a relatively rigid molecule, MD simulations could explore the subtle motions such as ring puckering or the rotation of substituents if it were part of a larger, more flexible structure. More importantly, in the context of drug design, MD simulations are used to study the stability of a ligand when bound to a protein target, revealing how the complex behaves in a dynamic, solvated environment. mdpi.com The simulation tracks changes in interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time, providing insights into the stability of the binding pose. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity/ADME)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. oecd.orgmdpi.com These models are used to predict the activity of new, unsynthesized compounds. mdpi.com

A QSAR study involving this compound would require a dataset of structurally similar benzoxazolone derivatives with measured biological activity against a specific target (e.g., enzyme inhibition). Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. A mathematical model would then be built to relate these descriptors to the observed activity. nih.gov Such a model could identify which properties, such as the presence of a bromine atom at position 4 and a chlorine atom at position 6, are important for the desired activity.

Table 2: Example of Descriptors Used in QSAR Modeling This table shows typical descriptors that would be calculated for a series of compounds in a QSAR study.

Descriptor Type Example Descriptor Information Provided
Electronic Dipole Moment Molecular polarity
Steric Molecular Volume Size and shape of the molecule
Hydrophobic LogP Partition coefficient between octanol (B41247) and water

Molecular Docking Studies with Relevant Protein Targets (focused on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiorxiv.org This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate. nih.govmdpi.com

While no specific docking studies for this compound have been reported, studies on similar benzoxazolone derivatives show they can be docked into the active sites of various enzymes. nih.govnih.gov A docking study of this compound would involve:

Obtaining the 3D structure of a relevant protein target.

Placing the this compound molecule into the protein's binding site using a scoring algorithm.

Analyzing the resulting binding poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. The analysis would reveal how the bromine and chlorine atoms contribute to the binding affinity and selectivity. mdpi.com

Solvatochromic Effects and Dipole Moment Computations

A thorough search of scientific databases and chemical literature did not yield specific studies focused on the solvatochromic effects of this compound. Such studies would typically involve the analysis of the compound's UV-Visible absorption spectra in a range of solvents with varying polarities. The resulting data would illustrate the shifts in absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) as a function of the solvent's dielectric constant and other polarity parameters. This analysis is crucial for understanding the nature of the electronic transitions and the differential solvation of the ground and excited states of the molecule.

While general principles suggest that the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the polar carbonyl group within the benzoxazolone structure would result in a significant dipole moment and potential for solvatochromism, the absence of specific experimental or theoretical data prevents a detailed, quantitative discussion for this particular compound. Further experimental and computational research is required to elucidate these specific properties of this compound.

Applications of 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Heterocyclic Compounds

The 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one scaffold is a cornerstone for the synthesis of a diverse range of heterocyclic compounds. The inherent reactivity of the benzoxazolone core, coupled with the differential reactivity of the halogen substituents, allows for sequential and site-selective modifications.

The benzoxazolone ring system itself can undergo various transformations. For instance, related oxazolone (B7731731) structures can serve as precursors to other important heterocyclic systems. A notable example is the conversion of oxazol-5(4H)-ones into 1,2,4-triazin-6(5H)-ones through condensation with phenylhydrazine. This type of transformation highlights the potential of the oxazolone core within this compound to be utilized as a synthon for more complex fused or spiro-heterocyclic systems.

Furthermore, the bromo and chloro groups on the aromatic ring are handles for introducing further heterocyclic moieties. For example, chalcones derived from bromo- and chlorobenzaldehydes have been used to synthesize oxazine (B8389632) and thiazine (B8601807) derivatives. This suggests that the 4-bromo and 6-chloro positions on the benzoxazolone could be elaborated into chalcone-like intermediates, which can then be cyclized with reagents like urea (B33335) or thiourea (B124793) to yield fused oxazine or thiazine ring systems. The general reactivity of such halogenated heterocycles makes them valuable in medicinal chemistry and materials science research.

Development of Complex Molecular Architectures through Coupling Reactions

The presence of a bromine atom at the 4-position and a chlorine atom at the 6-position provides two distinct reaction sites for transition metal-catalyzed cross-coupling reactions. This differential reactivity is a key feature that allows for the stepwise and controlled construction of complex molecular architectures. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, are particularly powerful tools in this context.

Given the typical reactivity trends of aryl halides in palladium-catalyzed coupling (Aryl-I > Aryl-Br > Aryl-Cl), the bromine atom at the 4-position of this compound would be expected to react preferentially. This allows for a selective coupling reaction at the C4-position while leaving the C6-chloro substituent intact for a subsequent, different coupling reaction under more forcing conditions.

A representative example of the utility of a bromo-substituted aromatic in coupling reactions is the visible-light-promoted C-S cross-coupling reaction between 4'-bromoacetophenone (B126571) and 2-chlorobenzenethiol to form an aromatic thioether. This metal-free approach demonstrates the broad functional group tolerance for such transformations. Similarly, this compound could be subjected to analogous C-S, C-N, or C-C bond-forming reactions, enabling the introduction of a wide variety of substituents and the construction of elaborate molecular frameworks.

The following table provides examples of typical cross-coupling reactions that could be applied to the this compound scaffold.

Coupling Reaction Reactant Catalyst/Conditions Potential Product Type
Suzuki CouplingArylboronic acid/esterPd catalyst, BaseBiaryl-substituted benzoxazolone
Buchwald-Hartwig AminationAminePd catalyst, BaseAmino-substituted benzoxazolone
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseAlkynyl-substituted benzoxazolone
Heck CouplingAlkenePd catalyst, BaseAlkenyl-substituted benzoxazolone

Scaffold Derivatization for Library Synthesis

The concept of scaffold derivatization is central to combinatorial chemistry and the generation of compound libraries for high-throughput screening. This compound is an ideal starting point for such endeavors due to its multiple, chemically distinct functionalization points.

The primary sites for derivatization on this scaffold are:

The nitrogen atom of the oxazolone ring (N-alkylation or N-arylation).

The bromine atom at the C4-position (e.g., via cross-coupling).

The chlorine atom at the C6-position (e.g., via cross-coupling or nucleophilic aromatic substitution).

This multi-handle approach allows for a combinatorial explosion of structural diversity from a single, common core. For instance, a library could be generated by first performing a set of different Suzuki reactions at the C4-bromo position with various boronic acids. Each of these products could then be subjected to N-alkylation with a range of alkyl halides. Finally, a subset of these di-substituted products could undergo a Buchwald-Hartwig amination at the C6-chloro position.

The use of related bromo-substituted oxazoles, such as (4-bromo-3-methyl-1,2-oxazol-5-yl)methanol, as building blocks for creating libraries of analogues has been noted. This highlights the industrial and research relevance of using such halogenated heterocyclic scaffolds for generating novel chemical entities.

Utilization in the Construction of Functional Materials

The rigid, planar structure of the benzoxazolone core, combined with the potential for extensive electronic conjugation through derivatization, makes this compound an attractive scaffold for the synthesis of functional organic materials. The bromo and chloro substituents are key gateways to introducing functionalities that can tune the electronic and photophysical properties of the resulting molecules.

For example, through Sonogashira or Suzuki coupling reactions, extended π-conjugated systems can be constructed. By attaching electron-donating or electron-withdrawing groups at the C4 and C6 positions, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. This is a fundamental strategy in the development of organic semiconductors, dyes, and fluorescent probes.

Exploration of Biological Activity Mechanisms Associated with 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One and Its Derivatives

Investigation of Molecular Target Interactions

The specific molecular interactions of 4-bromo-6-chlorobenzo[d]oxazol-2(3H)-one and its derivatives are crucial for understanding their pharmacological potential. Research has focused on how these compounds engage with enzymes, cellular receptors, and nucleic acids.

Enzyme Inhibition Mechanism Studies

Derivatives of the benzoxazolone scaffold have demonstrated inhibitory activity against several classes of enzymes, including kinases, proteases, and topoisomerases.

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 4-substituted benzoxazolone derivatives have been synthesized and identified as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Structure-activity relationship (SAR) studies revealed that the introduction of a lipophilic amino acid at the 4-position significantly enhanced sEH inhibitory activity. Notably, derivatives containing a pyrrolidine (B122466) or a phenyl group showed promising results. nih.gov

CompoundIC50 (μM) for sEH Inhibition
Compound 3g (with pyrrolidine)1.72
Compound 4j1.07
Compound 3d (with phenyl)2.67
Compound 3e (with sulfhydryl group)3.02

Cholinesterase Inhibition: In the context of Alzheimer's disease research, benzoxazolone and benzothiazolone derivatives have been evaluated as multi-target agents, including for their ability to inhibit cholinesterase enzymes. Specific derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, a keton derivative with a benzothiazolone core (compound 14b) was identified as a highly potent AChE inhibitor, while a pentanamide (B147674) derivative with the same core (compound 11c) was a notable BChE inhibitor. nih.gov

DNA Gyrase Interaction: Molecular docking studies have suggested that benzoxazole (B165842) derivatives may act as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. These studies indicate that the benzoxazole scaffold can fit into the ATP-binding site of the gyrase B subunit, suggesting a potential mechanism for antibacterial activity. nih.gov

Receptor Binding Profile Analysis

The interaction of benzoxazolone derivatives with specific cellular receptors is another key area of investigation.

S1P Transporter Spns2 Inhibition: Recent studies have identified 2-aminobenzoxazole (B146116) derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.govnih.gov S1P is a critical signaling molecule involved in various physiological processes, and its transport out of the cell is mediated by Spns2. Inhibition of this transporter represents a therapeutic strategy for modulating S1P signaling. A potent inhibitor, SLB1122168, emerged from these studies with an IC50 of 94 ± 6 nM for Spns2-mediated S1P release. nih.govnih.gov This indicates a high-affinity interaction with the transporter.

Sigma Receptor Binding: Substituted benzo[d]oxazol-2(3H)-one derivatives have been found to exhibit a preference for binding to sigma-1 (σ1) receptors over sigma-2 (σ2) receptors. nih.govresearchgate.net The affinity and selectivity are influenced by the nature and position of substituents on the N-benzyl ring. For example, a chloro-substituted compound demonstrated high affinity and selectivity, with a Ki value of 0.1 nM for σ1 receptors and a selectivity ratio of 4270 (Kiσ2/Kiσ1). nih.gov

Compound (N-benzyl substituent)Ki (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity Ratio (σ2/σ1)
Cl-substituted0.14274270

DNA/RNA Interaction Mechanisms

While direct binding studies with this compound are not extensively reported, related compounds have been shown to interact with nucleic acids. As mentioned previously, molecular docking studies have suggested that benzoxazole derivatives can interact with the active site of DNA gyrase, an enzyme crucial for DNA topology. nih.gov This interaction implies an indirect effect on DNA function. Furthermore, the ability of some derivatives to induce apoptosis, as seen with certain 3-substituted 2(3H)-benzoxazolone derivatives, often involves the downstream consequences of DNA damage or replication stress. neu.edu.tr

Modulation of Cellular Pathways at the Molecular Level

The interaction of these compounds with molecular targets can lead to the modulation of complex cellular signaling pathways.

Interference with Quorum Sensing Pathways in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov While direct evidence for this compound is lacking, halogenated compounds, such as brominated furanones, are known to interfere with QS signaling. nih.gov The mechanism often involves the inhibition of QS signal generation or the blockade of signal receptors. nih.gov Given the presence of bromine and chlorine atoms, it is plausible that this compound or its derivatives could exhibit similar anti-QS activities by acting as structural analogs of acyl-homoserine lactone (AHL) signaling molecules and competitively binding to their receptors. nih.gov

Impact on Cell Cycle Regulation

Benzoxazolone derivatives have been shown to affect cell cycle progression, a fundamental process for cell proliferation.

A specific benzoxazole derivative, K313, has been reported to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cancer cell lines. This arrest was associated with the suppression of the mTOR/p70S6K signaling pathway, which is crucial for cell survival and cycle progression. nih.gov In another study, the natural compound benzoxazolin-2(3H)-one (BOA) was found to selectively retard the cell cycle in lettuce root meristems, with specific activity at the G2/M checkpoint. nih.gov Furthermore, a doctoral thesis reported that certain newly synthesized 2(3H)-benzoxazolone derivatives could arrest the cell cycle at the G2/M phase in breast cancer cell lines. neu.edu.tr

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The benzoxazolone nucleus serves as a versatile scaffold in medicinal chemistry, attributed to its favorable physicochemical properties and the potential for chemical modification at multiple positions. nih.gov Structure-activity relationship (SAR) studies of benzoxazolone derivatives are crucial for understanding how specific structural features influence their interactions with biological targets, thereby providing insights into their mechanisms of action. nih.gov While direct and extensive SAR studies on this compound are not widely published, a comprehensive analysis of related benzoxazolone derivatives allows for valuable inferences regarding its potential biological activities.

The biological profile of benzoxazolone derivatives is diverse, encompassing anticancer, anti-inflammatory, analgesic, and antimicrobial activities. nih.govresearchgate.net The nature and position of substituents on both the benzene (B151609) and oxazolone (B7731731) rings play a pivotal role in modulating the potency and selectivity of these compounds. nih.govresearchgate.net

Influence of Substituents on the Benzene Ring

The substitution pattern on the aromatic ring of the benzoxazolone core is a key determinant of biological activity. The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) and nitro groups, has been shown to enhance the biological effects of these derivatives in several studies. researchgate.netresearchgate.net

For instance, research on the anti-proliferative activity of benzoxazole derivatives has indicated that the presence of electron-withdrawing groups like chlorine at the ortho- and para-positions can improve their efficacy against colon cancer cells. researchgate.net This suggests that the 4-bromo and 6-chloro substituents in this compound could be significant for potential cytotoxic or other biological activities. Furthermore, halogen-substituted benzoxazolinones have been investigated for their fungicidal properties. researchgate.net

A study on the synthesis and biological evaluation of a series of N-substituted 5-chloro-1,3-benzoxazol-2(3H)-one and 6-bromo-1,3-benzoxazol-2(3H)-one derivatives revealed their potential as antimicrobial and cytotoxic agents. nih.gov This underscores the importance of halogenation at positions 5 and 6 for these activities.

Influence of N-Substitution on the Oxazolone Ring

Modification at the N-3 position of the benzoxazolone ring is a common strategy for synthesizing new derivatives with a wide range of pharmacological activities. nih.gov The introduction of various substituents at this position can significantly impact the compound's interaction with biological targets.

In a study focused on developing new anti-inflammatory agents, a series of benzoxazolone derivatives were synthesized and evaluated as myeloid differentiation protein 2 (MD2) inhibitors. nih.gov The results demonstrated that specific substitutions on the benzoxazolone scaffold led to potent inhibition of IL-6, with the most active compounds showing IC₅₀ values in the low micromolar range. nih.gov This highlights the critical role of the N-substituent in mediating anti-inflammatory effects through specific protein-ligand interactions. nih.gov

The following table illustrates the structure-activity relationship of some benzoxazolone derivatives as MD2 inhibitors, showcasing the impact of different substitutions on their anti-inflammatory activity.

CompoundR-Group (Substitution)Anti-inflammatory Activity (IL-6 IC₅₀ in µM)
3c Specific proprietary substitution10.14 ± 0.08
3d Specific proprietary substitution5.43 ± 0.51
3g Specific proprietary substitution5.09 ± 0.88
Data sourced from a study on benzoxazolone derivatives as MD2 inhibitors. nih.gov

Similarly, in the context of Alzheimer's disease, the design and synthesis of benzoxazolone derivatives with different side chains at the N-3 position have been explored for their potential as multi-target agents. nih.gov The nature of these side chains was found to be crucial for their inhibitory activity against cholinesterase enzymes. nih.gov

The table below presents the inhibitory potency of selected benzothiazolone derivatives (structurally related to benzoxazolones) against human acetylcholinesterase (huAChE), illustrating the effect of the side chain.

CompoundCore StructureSide ChainhuAChE IC₅₀ (µM)
14b BenzothiazoloneKeton derivative0.46
Data adapted from a study on multi-target agents for Alzheimer's disease. nih.gov

Synergistic Effects and Mechanistic Implications

The combination of substitutions on both the benzene ring and the N-3 position can lead to synergistic effects on biological activity. The electron-withdrawing nature of the bromo and chloro groups at positions 4 and 6 of this compound likely modulates the electronic properties of the entire molecule, which in turn can influence its binding affinity to various biological targets.

The SAR data from related compounds suggest that this specific halogenation pattern could predispose the molecule to activities such as antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.netnih.govnih.gov The mechanism of these activities is often rooted in the ability of the benzoxazolone scaffold to interact with key enzymes or proteins in pathogenic or disease pathways. For example, the anti-inflammatory action of some derivatives is achieved through the inhibition of the MD2 protein, which is a key component of the lipopolysaccharide (LPS) sensing pathway. nih.gov

Future Research Directions for 4 Bromo 6 Chlorobenzo D Oxazol 2 3h One

Development of Novel Synthetic Routes and Sustainable Methodologies

Traditional syntheses of benzoxazolones often involve multi-step procedures with harsh reagents like phosgene (B1210022) or the use of high temperatures. mdpi.com Future research should pivot towards more sustainable, efficient, and scalable methods for synthesizing 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one and its analogs.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for benzoxazole (B165842) synthesis. researchgate.netnih.gov This technique can be applied to the cyclization steps, potentially offering a greener alternative to conventional heating methods. mdpi.com Research into microwave-assisted cyclocondensation of the appropriately substituted 2-aminophenol (B121084) precursor could streamline the synthesis. ias.ac.in

Continuous Flow Chemistry: Flow chemistry offers precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and improved scalability. nih.govyoutube.com A multistep flow process, involving steps like ortho-lithiation and intramolecular cyclization, could be designed for the continuous production of functionalized benzoxazolones. nih.gov This approach is particularly advantageous for managing potentially unstable intermediates and improving process efficiency.

Biocatalysis: The use of enzymes for key synthetic steps represents a frontier in green chemistry. Future work could explore the potential of engineered enzymes, such as hydrolases or oxidases, to catalyze the formation of the benzoxazolone core from bio-based precursors. This would reduce reliance on traditional chemical reagents and minimize environmental impact.

Table 1: Comparison of Synthetic Methodologies for Benzoxazolone Scaffolds

MethodologyConventional SynthesisMicrowave-Assisted SynthesisContinuous Flow Synthesis
Principle Bulk heating of reactants in a solvent.Direct heating of polar molecules via microwave irradiation.Reactants are pumped through a heated and pressurized tube or reactor.
Typical Reaction Time Hours to days.Minutes. nih.govSeconds to minutes. nih.gov
Yields Variable, often moderate.Generally high. researchgate.netConsistently high, with improved purity. nih.gov
Scalability Challenging due to heat/mass transfer issues.Moderate, limited by reactor size.Excellent, scalable by extending operation time.
Safety Risks associated with high temperatures and hazardous reagents.Reduced risk due to smaller volumes and rapid heating.High level of safety due to containment and small reaction volumes. youtube.com
Sustainability Often requires large volumes of solvents and generates significant waste.Reduced solvent use and energy consumption. nih.govMinimal solvent use, high energy efficiency, less waste.

Exploration of Undiscovered Reactivity Patterns

The 4-bromo-6-chloro substitution pattern on the aromatic ring of the title compound is a key feature that invites exploration into its differential reactivity. The carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond in metal-catalyzed cross-coupling reactions, which opens avenues for selective, stepwise functionalization. nih.gov

Future research should focus on:

Selective Cross-Coupling Reactions: Investigating the chemoselectivity of palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings is a primary objective. nih.govacs.orgyoutube.com By carefully selecting catalysts, ligands, and reaction conditions, it should be possible to selectively substitute the bromine atom while leaving the chlorine atom intact. This would allow for the sequential introduction of different functional groups at the C4 and C6 positions, creating a library of complex derivatives from a single starting material. baranlab.org

Divergent Reactivity: While the C-Br bond is generally more reactive, this order can sometimes be inverted in complex heterocyclic systems depending on the electronic environment. wuxiapptec.com Quantum mechanical calculations could predict whether the C-Cl bond, influenced by the adjacent oxazolone (B7731731) ring, might be preferentially activated under specific catalytic conditions. wuxiapptec.com Experimental validation of these predictions would uncover novel reactivity patterns.

N-H Functionalization: The nitrogen atom at the 3-position is another key reactive site, allowing for various N-alkylation or N-arylation reactions. neu.edu.tr Exploring the interplay between N-functionalization and the reactivity of the halogen substituents could lead to the development of sophisticated synthetic strategies for creating highly decorated scaffolds.


Advanced Computational Modeling for Predictive Chemical Biology

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving significant resources. rsc.org For this compound, computational modeling can offer profound insights.

Future directions include:

Predicting Reaction Regioselectivity: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. Calculations of properties like Lowest Unoccupied Molecular Orbital (LUMO) distributions and simulated infrared (IR) stretching frequencies of the C-Br and C-Cl bonds can predict which site is more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. wuxiapptec.comresearchgate.net This predictive power can guide the development of the selective functionalization strategies mentioned in the previous section.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of derivatives of the title compound when interacting with biological macromolecules, such as proteins or nucleic acids. chemmethod.comchemmethod.comresearchgate.net These simulations, running for nanoseconds, can predict binding stability, identify key intermolecular interactions (like hydrogen bonds or halogen bonds), and calculate binding free energies, offering a virtual screening method for potential molecular probes. chemmethod.comchemmethod.com

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), 3D-QSAR models can be built. researchgate.net These models can correlate the structural features of the compounds with their potential function as probes, helping to prioritize the synthesis of the most promising candidates.

Table 2: Application of Computational Methods in Chemical Research

Computational MethodPrimary Application for this compoundKey Predicted Parameters
Density Functional Theory (DFT) Predicting site-specific reactivity and electronic properties.LUMO/HOMO energy levels, electrostatic potential maps, bond dissociation energies, IR frequencies. wuxiapptec.comresearchgate.net
Molecular Dynamics (MD) Simulation Simulating interactions with biological targets to assess probe potential.Binding free energy (ΔGbind), conformational stability (RMSD), protein-ligand interaction profiles. chemmethod.comchemmethod.com
3D-QSAR Modeling Establishing relationships between molecular structure and probe activity to guide design.Correlation of steric and electronic fields with biological or functional activity. researchgate.net

Design and Synthesis of Advanced Derivatives for Specific Molecular Probes

The benzoxazolone scaffold is ideal for developing molecular probes due to its rigid structure and the multiple sites available for chemical modification. nih.govnih.gov The bromo and chloro substituents on this compound are perfect handles for introducing functionalities required for molecular probes.

Future research should be directed towards synthesizing derivatives such as:

Fluorescent Probes: The C4 or C6 position can be functionalized with fluorophores via cross-coupling reactions. Alternatively, the benzoxazolone core itself can be part of a larger conjugated system that exhibits fluorescence. nih.gov These probes could be designed to detect specific ions, biomolecules, or changes in the cellular microenvironment through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). nih.gov

Photoaffinity Labels (PALs): A photolabile group, such as a diazirine or benzophenone, can be attached to the scaffold. nih.gov Upon photoactivation, these PALs form a highly reactive species that covalently crosslinks to nearby interacting proteins, enabling the identification of specific biological targets.

Biotinylated Probes: The installation of a biotin (B1667282) tag, likely via a linker attached to the C4, C6, or N3 position, would create probes for affinity purification. These probes can be used in pull-down assays to isolate and identify binding partners from complex biological lysates.


Integration into New Chemical Biology Tools (excluding therapeutic development)

Building on the design of molecular probes, this compound derivatives can be integrated into more complex chemical biology toolkits to investigate biological systems.

Key areas for future exploration are:

Activity-Based Protein Profiling (ABPP): An electrophilic "warhead" (e.g., an acrylamide (B121943) or chloroacetamide) could be incorporated into the structure. enamine.net This creates an activity-based probe (ABP) that can covalently bind to the active site of specific enzymes, allowing for the profiling of enzyme activity directly in native biological systems. nih.gov The benzoxazolone core would serve as the recognition element to direct the probe to a particular class of proteins.

Covalent Fragments for Screening: The molecule itself can be considered a starting point for covalent fragment-based screening. The inherent, albeit low, reactivity of the aryl halides could be exploited to screen for "hits" against proteins with reactive cysteine residues. This approach can identify novel binding pockets and starting points for the development of more potent and selective covalent tools. mdpi.com

Scaffolds for Target Degradation (PROTACs): While excluding therapeutic development, the principles of PROTAC (Proteolysis-Targeting Chimera) design can be explored from a tool-development perspective. A derivative of the title compound could be designed to bind a protein of interest, and this derivative could be linked to a ligand that recruits an E3 ubiquitin ligase. The resulting chemical tool could be used to induce the degradation of a target protein in a cellular context, allowing for the study of protein function through rapid knockdown.

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